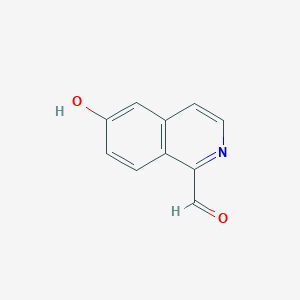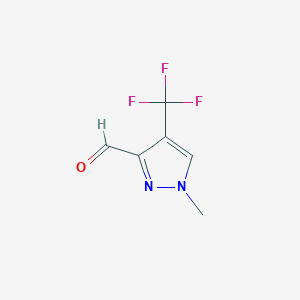
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives . Another method includes the use of trifluoromethyltrimethylsilane as the CF3 source in a copper-mediated domino sequence of cyclization, trifluoromethylation, and detosylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, such as copper or silver, can facilitate the synthesis process. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Similar structure but different position of the trifluoromethyl group.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Contains a fused-ring pyrazole structure with potential medicinal properties.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Different position of the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
1-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)5(3-12)10-11/h2-3H,1H3 |
Clé InChI |
QGPBAGMVIVYYHF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


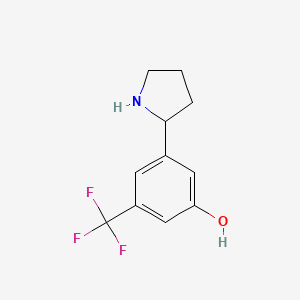
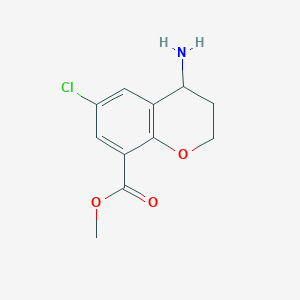
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
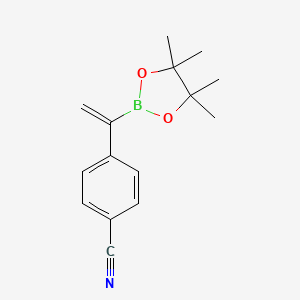
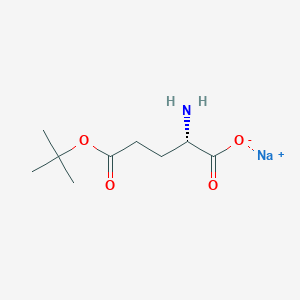
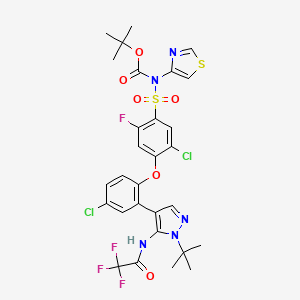
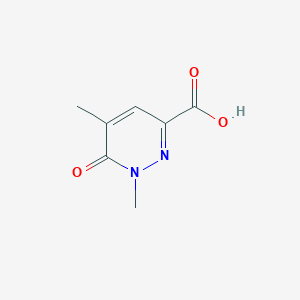

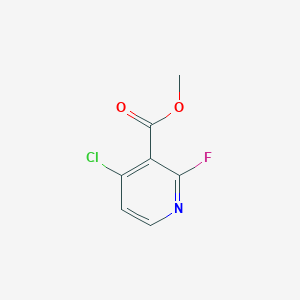
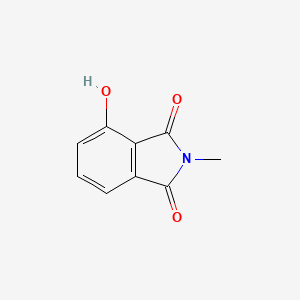
![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)

